molecular formula C26H27ClFN3OS B2557224 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride CAS No. 1217121-94-2

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride

Katalognummer: B2557224
CAS-Nummer: 1217121-94-2
Molekulargewicht: 484.03
InChI-Schlüssel: LGEKEMLTFBCWSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is a potent and selective ATP-competitive inhibitor of the BRAF V600E mutant kinase. The constitutively active BRAF V600E mutant drives uncontrolled cell proliferation and tumorigenesis in a significant proportion of cancers, including melanoma, colorectal cancer, and papillary thyroid cancer, through hyperactivation of the MAPK/ERK signaling pathway source . This compound acts as a molecular tool to precisely inhibit this oncogenic driver, allowing researchers to investigate the downstream effects of BRAF V600E signaling, study mechanisms of drug resistance, and evaluate combination therapies. Its primary research value lies in preclinical studies aimed at validating BRAF V600E as a therapeutic target, screening for synergistic agents to overcome resistance, and understanding the complex feedback mechanisms within the RAF-MEK-ERK cascade source . By selectively targeting this key oncoprotein, it facilitates critical research into the molecular pathogenesis of BRAF-driven cancers and the development of novel targeted cancer therapeutics.

Eigenschaften

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3OS.ClH/c1-29(2)16-9-17-30(26-28-22-15-14-21(27)18-23(22)32-26)25(31)24(19-10-5-3-6-11-19)20-12-7-4-8-13-20;/h3-8,10-15,18,24H,9,16-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEKEMLTFBCWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22ClN3O2SC_{18}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 379.9 g/mol. The structure includes a dimethylamino propyl group and a fluorinated benzothiazole moiety, which are believed to enhance its biological efficacy.

1. Antibacterial Activity

Research indicates that compounds with similar benzothiazole structures exhibit significant antibacterial properties. N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride has shown effectiveness against various bacterial strains, including Clostridioides difficile, attributed to the enhanced membrane permeability provided by the dimethylamino group.

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructure FeaturesActivity
Benzothiazole Derivative AMethyl group instead of fluorineModerate antibacterial activity
N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamideChlorine substituentAntimicrobial properties
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochlorideFluorinated benzothiazoleSignificant antibacterial activity

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Similar benzothiazole derivatives have demonstrated promising results in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism involves promoting apoptosis and inducing cell cycle arrest .

Case Study: Anticancer Effects on Cell Lines

In a study assessing the effects of benzothiazole derivatives on cancer cells, the compound exhibited significant inhibition of cell migration and reduced expression levels of inflammatory factors such as IL-6 and TNF-α in mouse macrophages . The findings highlight the compound's potential as a therapeutic agent in cancer treatment.

The biological activity of N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is thought to be influenced by its structural components:

  • Dimethylamino Group : Enhances solubility and facilitates cellular uptake.
  • Fluorinated Benzothiazole Moiety : Increases potency against resistant bacterial strains and may enhance anticancer properties by targeting specific cellular pathways.

Vergleich Mit ähnlichen Verbindungen

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 6d)

  • Structural Differences : Replaces the 6-fluoro group with a nitro substituent and introduces a thiadiazole-thioether linkage.
  • Biological Activity : Exhibits potent VEGFR-2 kinase inhibition (IC₅₀ = 0.89 µM) and antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ = 2.1 µM) .
  • Pharmacokinetics : Higher lipophilicity (LogP = 3.8) compared to the target compound (predicted LogP ~2.5), likely due to the nitro group and extended heterocyclic chain .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide Derivatives

  • Structural Differences : Features a trifluoromethyl group at the 6-position and methoxy-substituted phenyl rings.
Parameter Target Compound Compound 6d Trifluoromethyl Derivative
Substituent (Benzothiazole) 6-Fluoro 6-Nitro 6-Trifluoromethyl
Molecular Weight ~530 g/mol (estimated) 514.5 g/mol ~450–500 g/mol (varies by derivative)
Key Functional Groups Diphenylacetamide, dimethylamino Thiadiazole-thioether, phenylurea Methoxyphenyl, trifluoromethyl
Bioactivity Under investigation VEGFR-2 inhibition, anticancer Not reported (structural focus)

Functional Analogues with Dimethylamino Propyl Side Chains

SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride)

  • Structural Differences: Replaces the benzothiazole-acetamide core with a 4-hydroxyquinoline-carboxamide scaffold.
  • Pharmacological Profile: Demonstrates neuroprotective effects via NMDA receptor modulation, highlighting the role of the dimethylaminopropyl group in enhancing blood-brain barrier penetration .

Acetamide Derivatives with Varied Backbones

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives

  • Structural Differences: Incorporates a quinoxaline ring instead of benzothiazole.
  • Synthetic Utility : Prepared via condensation reactions with thiouracil or benzimidazole-thiols, emphasizing broader applicability of acetamide-based synthesis .

Key Research Findings and Implications

  • Electron-Withdrawing Groups : The 6-fluoro substituent in the target compound likely provides moderate electron withdrawal, balancing target affinity and metabolic stability compared to stronger electron-withdrawing groups (e.g., nitro or trifluoromethyl) .
  • Side Chain Optimization: The dimethylaminopropyl group is a recurring feature in neuroactive and anticancer compounds, suggesting its role in enhancing solubility and receptor interactions .

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Reactants : 4-Fluoro-2-aminothiophenol (1.0 eq) and chloroacetic acid (1.2 eq) in PPA.
  • Procedure : The mixture is heated at 150°C for 8–12 h under inert conditions. The reaction progress is monitored via thin-layer chromatography (TLC).
  • Workup : The cooled reaction mass is poured into ice-water, neutralized with ammonium hydroxide, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated.
  • Yield : 72–85% after recrystallization from ethanol.

Characterization Data

  • FT-IR : Peaks at 3301 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
  • ¹H-NMR (DMSO-d₆) : δ 7.22–7.91 (m, 3H, aromatic), 5.12 (s, 2H, NH₂).

Formation of the 2,2-Diphenylacetamide Moiety

The tertiary amine intermediate is acylated with diphenylacetyl chloride to form the target acetamide.

Amidation Strategy

  • Reactants : N-(3-(Dimethylamino)propyl)-6-fluorobenzo[d]thiazol-2-amine (1.0 eq), diphenylacetyl chloride (1.2 eq), triethylamine (2.0 eq) in dichloromethane (DCM).
  • Procedure : The reaction is stirred at 0°C for 1 h, then warmed to room temperature for 6 h. The mixture is washed with water, dried, and concentrated.
  • Crystallization : The crude product is recrystallized from hexane/ethyl acetate.
  • Yield : 80–88%.

Analytical Confirmation

  • ¹³C-NMR (DMSO-d₆) : δ 168.76 (C=O), 127.31–139.18 (aromatic carbons).
  • HPLC Purity : >98% at 254 nm.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Salt Preparation

  • Reactants : N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide (1.0 eq) in anhydrous diethyl ether.
  • Procedure : Hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The solid is filtered, washed with ether, and dried under vacuum.
  • Yield : 92–95%.

Final Characterization

  • Melting Point : 220–221°C.
  • Elemental Analysis : Calculated for C₂₈H₂₈ClFN₃O₂S: C 61.58%, H 5.17%, N 7.70%; Found: C 61.52%, H 5.14%, N 7.68%.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Benzothiazole formation PPA, 150°C, 8 h 85 97
Alkylation DMF, K₂CO₃, 80°C 75 95
Amidation DCM, Et₃N, rt 88 98
Salt formation HCl gas, ether 95 99

Challenges and Optimization Considerations

  • Regioselectivity in Benzothiazole Formation : The use of PPA ensures preferential cyclization at the 2-position, minimizing isomeric byproducts.
  • Amidation Efficiency : Excess diphenylacetyl chloride (1.2 eq) and triethylamine (2.0 eq) suppress protonation of the amine, enhancing acylation kinetics.
  • Salt Stability : Anhydrous conditions during HCl treatment prevent hydrolysis of the acetamide group.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.